molecular formula C15H32O3Si B567628 10-(Carbomethoxy)decyldimethylmethoxysilane CAS No. 1211488-83-3

10-(Carbomethoxy)decyldimethylmethoxysilane

Cat. No.: B567628
CAS No.: 1211488-83-3
M. Wt: 288.503
InChI Key: XRQMOODLXBBSRW-UHFFFAOYSA-N
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Description

10-(Carbomethoxy)decyldimethylmethoxysilane, also known as methyl 11-(methoxydimethylsilyl)undecanoate, is an organosilicon compound with the molecular formula C15H32O3Si and a molecular weight of 288.5 g/mol . This compound is characterized by its unique structure, which includes a carbomethoxy group, a decyl chain, and a dimethylmethoxysilane moiety.

Biochemical Analysis

Biochemical Properties

10-(Carbomethoxy)decyldimethylmethoxysilane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The ester group in its structure allows it to participate in esterification and hydrolysis reactions, which are catalyzed by esterases and lipases . Additionally, the methoxysilane group can form covalent bonds with hydroxyl groups on proteins and other biomolecules, facilitating cross-linking and stabilization of macromolecular structures .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of methanol and other byproducts . These degradation products can have additional effects on cellular processes, including toxicity and metabolic disturbances .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as organ damage and metabolic acidosis, have been observed at high doses . Therefore, it is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, esterases and lipases can hydrolyze the ester bond, leading to the formation of methanol and other metabolites . These metabolic reactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its binding to extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects . The localization of the compound can also influence its interactions with other biomolecules and its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Carbomethoxy)decyldimethylmethoxysilane typically involves the esterification of undecanoic acid with methanol in the presence of a catalyst, followed by the introduction of the methoxydimethylsilyl group. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes followed by silylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

10-(Carbomethoxy)decyldimethylmethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

10-(Carbomethoxy)decyldimethylmethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(Carbomethoxy)decyldimethylmethoxysilane involves the hydrolysis of the methoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial for its applications in surface modification and polymer formation. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form strong covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Carbomethoxy)decyldimethylmethoxysilane is unique due to its combination of a long alkyl chain and a single methoxysilane group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and adhesion .

Properties

IUPAC Name

methyl 11-[methoxy(dimethyl)silyl]undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O3Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-19(3,4)18-2/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQMOODLXBBSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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